(99m)-Tc-CPI -

(99m)-Tc-CPI

Catalog Number: EVT-10916966
CAS Number:
Molecular Formula: C36H54N6O12Tc
Molecular Weight: 859.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(99m)-Technetium-Carbomethoxyisobutylisonitrile, commonly referred to as (99m)-Tc-CPI, is a radiopharmaceutical primarily utilized in nuclear medicine for myocardial perfusion imaging. This compound is a coordination complex where the technetium-99m isotope is bound to carbomethoxyisobutylisonitrile ligands. The technetium-99m isotope is favored in various diagnostic imaging procedures due to its advantageous physical properties, including a short half-life of approximately 6 hours and the emission of gamma rays suitable for detection by gamma cameras.

Source and Classification

(99m)-Tc-CPI falls under the category of radiopharmaceuticals, specifically designed for imaging applications. It is classified as a cationic complex, which allows for selective uptake by myocardial cells, making it particularly useful in assessing cardiac blood flow and function .

Synthesis Analysis

Methods and Technical Details

The synthesis of (99m)-Tc-CPI involves several key steps:

  1. Esterification: 2-Aminoisobutyric acid is reacted with methanol in the presence of hydrochloric acid to produce the corresponding methyl ester.
  2. Formylation: The resulting methyl ester undergoes formylation using formic acid and acetic anhydride or methyl formate to yield the formamide.
  3. Dehydration: The formamide is dehydrated using diphosgene or phosphorus oxychloride in pyridine to form methyl 2-isocyanoisobutyrate.
  4. Complexation: Finally, methyl 2-isocyanoisobutyrate or its zinc bromide complex is treated with technetium-99m pertechnetate and sodium dithionite or tin(II) chloride in an ethanol-water solution to produce (99m)-Tc-CPI .

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of (99m)-Tc-CPI features a central technetium atom coordinated with carbomethoxyisobutylisonitrile ligands. The structural formula can be represented as follows:

 Tc CPI +\text{ Tc CPI }^+

where CPI denotes the carbomethoxyisobutylisonitrile ligand. The coordination geometry around the technetium atom is typically octahedral, which is common for many technetium complexes. Detailed spectroscopic analysis (such as NMR and IR) can provide insights into the bonding characteristics and electronic environment surrounding the technetium center .

Chemical Reactions Analysis

Reactions and Technical Details

(99m)-Tc-CPI can undergo several chemical reactions:

  • Oxidation and Reduction: The technetium center can participate in redox reactions, allowing it to be reduced or oxidized depending on the reagents used.
  • Substitution: The isonitrile ligands may be substituted with other ligands under specific conditions, which can alter the properties of the complex.
  • Complexation: This compound can also form complexes with other metal ions or ligands, affecting its stability and reactivity .

These reactions are critical for modifying the compound's properties for specific applications in imaging.

Mechanism of Action

The mechanism of action of (99m)-Tc-CPI involves its selective uptake by myocardial cells. Once administered, the compound accumulates in heart muscle cells proportionally to blood flow. The emitted gamma rays from the technetium-99m isotope are detected by gamma cameras, allowing visualization of myocardial perfusion. This imaging technique helps identify regions with reduced blood flow, indicating potential blockages or damage to coronary arteries .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(99m)-Tc-CPI exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in polar solvents such as ethanol and water.
  • Stability: Stable under physiological conditions but sensitive to light and heat.

These properties are essential for its use in clinical settings, ensuring effective imaging while maintaining patient safety .

Applications

(99m)-Tc-CPI has significant scientific applications, particularly in nuclear medicine:

  • Myocardial Perfusion Imaging: It is primarily used for assessing cardiac blood flow, helping diagnose coronary artery disease.
  • Research Applications: Investigated for potential use in other imaging modalities or therapeutic applications due to its unique chemical properties.

The ability to visualize blood flow dynamically makes (99m)-Tc-CPI an invaluable tool in both clinical diagnostics and research settings .

Historical Development and Evolution of (99m)Tc-CPI in Radiopharmaceutical Research

Emergence of Isonitrile Ligands in Technetium Coordination Chemistry

The development of technetium-99m-based radiopharmaceuticals underwent a transformative shift with the introduction of isonitrile ligands, which enabled targeted myocardial perfusion imaging. Walter Tucker and Margaret Greene’s pioneering work at Brookhaven National Laboratory in 1957 established the foundational 99molybdenum/99mtechnetium generator system, providing reliable access to technetium-99m [4]. This breakthrough facilitated the exploration of technetium’s versatile coordination chemistry, which spans eight oxidation states and exhibits a strong affinity for nitrogen-donor ligands [1].

Isonitrile ligands emerged as ideal candidates due to their:

  • Electronic flexibility: Acting as σ-donors with moderate π-acceptor capability, enabling stable complexes with technetium’s +1 oxidation state [8]
  • Steric tunability: Variable alkyl/aryl substituents (e.g., methyl, tert-butyl, isopropyl) that modulate lipophilicity and biological behavior
  • Neutral charge: Facilitating cellular membrane penetration while maintaining mitochondrial retention [3]

Early work with hexakis(tert-butylisonitrile)technetium(I) demonstrated the critical relationship between cationic charge, lipophilicity, and myocardial uptake. The monovalent cation [technetium(CNR)6]+ exhibited optimal biodistribution characteristics, contrasting with inferior performance of neutral or divalent complexes [2]. This established the isonitrile scaffold as a privileged platform for cardiac imaging agents.

Table 1: Key Isonitrile Ligands in Early Technetium-99m Myocardial Imaging Agents

Ligand AbbreviationChemical NameCoordination GeometryPrimary Innovation
TBItert-butylisonitrileHexakisFirst cationic isonitrile complex demonstrating myocardial uptake
CPIcarbomethoxyisopropyl isonitrileHexakisOptimized lipophilicity enabling rapid hepatic clearance
MIBImethoxyisobutyl isonitrileHexakisClinical translation despite persistent hepatic uptake

Transition from Early Myocardial Imaging Agents to (99m)Technetium-Carbonmethoxyisopropylisonitrile

The evolution toward technetium-99m-carbonmethoxyisopropylisonitrile represented a systematic optimization campaign to address limitations of pioneer compounds. Technetium-99m-tert-butylisonitrile (technetium-TBI), while demonstrating myocardial uptake, exhibited problematic slow clearance kinetics from background tissues:

  • High lung retention (30% initial uptake persisting >60 minutes)
  • Protracted hepatobiliary clearance (≥4 hours for meaningful reduction)
  • Limited myocardial-to-background ratios during critical imaging windows [7] [9]

Technetium-99m-carbonmethoxyisopropylisonitrile emerged from molecular redesign focused on steric modulation and electronic tuning. The carbomethoxyisopropyl substituent introduced:

  • Moderate lipophilicity (logP ≈ 1.8 vs. technetium-TBI’s 2.5), accelerating hepatic clearance
  • Metabolic vulnerability: Ester functionality permitting enzymatic hydrolysis and subsequent elimination
  • Preserved cationic charge essential for mitochondrial membrane potential-driven accumulation [3] [5]

Human studies validated these design improvements, demonstrating technetium-99m-carbonmethoxyisopropylisonitrile’s rapid blood clearance (<5% circulating activity at 10 minutes post-injection) and myocardial persistence (76.1 ± 2.9% retention at 60 minutes) [3]. Planar imaging at 10 minutes post-injection achieved exceptional target-to-background ratios, enabling defect visualization within 30 minutes—significantly faster than technetium-tert-butylisonitrile’s multi-hour requirement.

Role of Structural Innovation in Addressing Limitations of Predecessors (e.g., technetium-tert-butylisonitrile, technetium-methoxyisobutylisonitrile)

Technetium-99m-carbonmethoxyisopropylisonitrile’s molecular architecture specifically targeted three critical limitations plaguing early isonitrile agents:

A. Excessive Lipophilicity in technetium-tert-butylisonitrileThe tert-butyl group conferred extreme hydrophobicity, causing:

  • Plasma protein binding >90%, limiting bioavailable tracer
  • Non-specific hepatic sequestration (35-40% initial uptake)
  • Slow clearance requiring 4-6 hour imaging delays [9]

Technetium-99m-carbonmethoxyisopropylisonitrile’s carbomethoxyisopropyl group reduced logP by 0.7 units, lowering plasma binding to 65-70% and decreasing peak liver uptake by 50% compared to technetium-tert-butylisonitrile [5].

B. Redistribution Kinetics in technetium-methoxyisobutylisonitrileWhile technetium-methoxyisobutylisonitrile became the clinical standard, it exhibited problematic redistribution:

  • 15-20% myocardial washout over 60 minutes
  • Time-dependent defect size variability
  • Requirement for stress/rest dual-injection protocols [9]

Technetium-99m-carbonmethoxyisopropylisonitrile’s mitochondrial binding stability minimized washout (7.5% clearance/60 min), enabling consistent defect visualization [3]. This stability stemmed from:

  • Stronger dipole interactions with phospholipid membranes
  • Resistance to washout mediators (e.g., glutathione)
  • Lower pKa maintaining cationic state across physiological pH [5]

C. Suboptimal Imaging WindowsTechnetium-99m-carbonmethoxyisopropylisonitrile’s clearance profile enabled imaging within 10-30 minutes post-injection, versus technetium-tert-butylisonitrile’s 4-6 hours and technetium-methoxyisobutylisonitrile’s 45-60 minutes. This resulted from balanced improvements in:

  • Hepatobiliary excretion: 50% clearance by 30 minutes
  • Renal elimination pathway: 25% total excretion via urine
  • Lung clearance: <5% retention at 15 minutes [3] [5]

Table 2: Comparative Performance of Hexakis(isonitrile)technetium(I) Complexes

Parametertechnetium-tert-butylisonitriletechnetium-methoxyisobutylisonitriletechnetium-carbonmethoxyisopropylisonitrile
Lipophilicity (logP)2.52.41.8
Peak Myocardial Uptake (%ID/g)1.92.32.1
60-min Myocardial Retention85%80%93%
Time to Max Heart:Liver Ratio>240 min60 min20 min
Redistribution RateMinimalSignificantMinimal

The carbomethoxyisopropyl modification represented the pinnacle of structure-pharmacokinetic optimization within the hexakis(isonitrile)technetium(I) series. Clinical studies confirmed diagnostic concordance with thallium-201 in 93% of left ventricular segments (185/198), validating its efficacy for coronary artery disease detection [5]. Despite technetium-carbonmethoxyisopropylisonitrile’s eventual displacement by technetium-tetrofosmin due to commercial considerations, its design principles informed subsequent innovations, including:

  • Ester-functionalized technetium agents for accelerated hepatobiliary clearance
  • Hybrid molecules incorporating metabolizable moieties
  • pH-sensitive technetium complexes maintaining charge-state specificity [7] [9]

Technetium-99m-carbonmethoxyisopropylisonitrile remains a milestone demonstrating how rational ligand design can overcome pharmacokinetic barriers without compromising target engagement—a paradigm that continues guiding radiopharmaceutical development.

Properties

Product Name

(99m)-Tc-CPI

IUPAC Name

methyl 2-isocyano-2-methylpropanoate;technetium

Molecular Formula

C36H54N6O12Tc

Molecular Weight

859.8 g/mol

InChI

InChI=1S/6C6H9NO2.Tc/c6*1-6(2,7-3)5(8)9-4;/h6*1-2,4H3;

InChI Key

JECHAWIBZCKPHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.